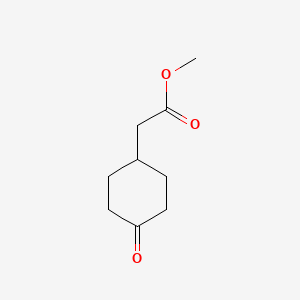

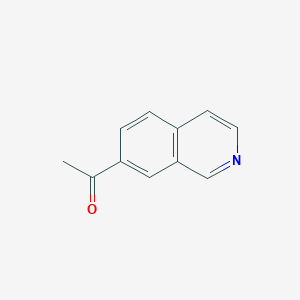

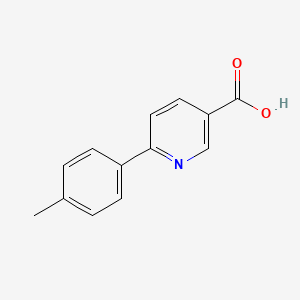

1-(Isoquinolin-7-YL)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of isoquinoline derivatives can be complex and often requires multiple steps. Paper describes the synthesis of a thiazolo[2,3-a]isoquinolin-3-one derivative from 6,7-dimethoxy-3,4-dihydroisoquinoline and menthyl thioglycolate. The synthesis involves enantiomerically pure forms and crystallization from ethanol. Paper presents a multi-component reaction for synthesizing pyrido[1,2-b]isoquinoline derivatives, which includes a [3 + 2] cycloaddition reaction between alkynes and in situ generated isoquinolinium ylides. This method is notable for forming multiple bonds and rings in a single step and is metal-free.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by the presence of nitrogen in the heterocyclic ring, which can influence the electronic distribution and reactivity of the molecule. In paper , the absolute configuration of the synthesized compound is established by X-ray diffraction, which is crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions. Paper explores the superacidic activation of 1- and 3-isoquinolinols and their electrophilic reactions. The activation in a CF3SO3H-SbF5 acid system leads to selective ionic hydrogenation and condensation with benzene in the presence of aluminum halides. The reactions yield multiple isoquinolinone derivatives and demonstrate the versatility of isoquinoline compounds in chemical synthesis. The mechanism involves superelectrophilic dicationic intermediates, indicating a high reactivity under strongly acidic conditions.

Physical and Chemical Properties Analysis

The physical properties such as melting points and optical rotations are provided in papers and . For example, the compound in paper has a melting point range of 150–153°C and a specific optical rotation. These properties are important for the identification and characterization of the compounds. The chemical properties, such as reactivity under superacidic conditions and the ability to form various derivatives, are discussed in paper , highlighting the compounds' potential for further chemical transformations.

Scientific Research Applications

Facile Synthesis of Derivatives :

- 1-(Isoquinolin-7-yl)ethanone derivatives like 1,4-benzoxazepin-2-one have been synthesized efficiently via reactions involving isoquinoline, activated acetylenes, and specific ethanone derivatives. These syntheses occur under mild conditions without any catalyst and are known for their high yields (Khaleghi et al., 2011).

One-Pot Synthesis Methods :

- One-pot synthesis methods have been developed for creating 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones, utilizing reactions of 2-iodobenzamide with enolates of various ketones, including ethanone derivatives, in specific solvents like DMSO (Guastavino et al., 2006).

Novel Synthesis Routes :

- Innovative synthesis routes have been reported for compounds like 1-(pyridin-2-yl)isoquinoline-3-carbonitrile through reactions involving ethanone derivatives and 1,2-dehydrobenzene, serving as non-cyanide methods for synthesizing 3-cyanoisoquinolines (Kopchuk et al., 2017).

Structural and Vibrational Studies :

- Certain ethanone derivatives like 1-(2-chloro-4-phenylquinolin-3-yl)ethanone have been synthesized and extensively studied for their structural and vibrational properties using techniques like X-ray diffraction, FTIR, NMR, and DFT computations, providing insights into their molecular structures and chemical behaviors (Murugavel et al., 2016).

Synthesis of Complex Structures :

- Advanced synthetic methods have been used to create complex structures like tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, involving nucleophilic substitution reactions and offering potential for investigating pharmacological activities (Zaki et al., 2017).

Safety and Hazards

The safety information for “1-(Isoquinolin-7-YL)ethanone” includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name |

1-isoquinolin-7-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCKWJWFUUFXDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310177 |

Source

|

| Record name | 1-(7-Isoquinolinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Isoquinolin-7-YL)ethanone | |

CAS RN |

288309-10-4 |

Source

|

| Record name | 1-(7-Isoquinolinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288309-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(7-Isoquinolinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)

![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)